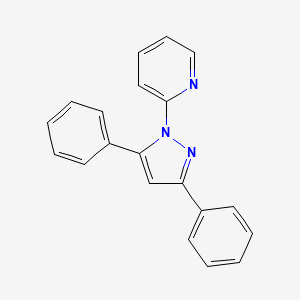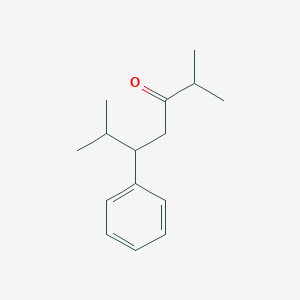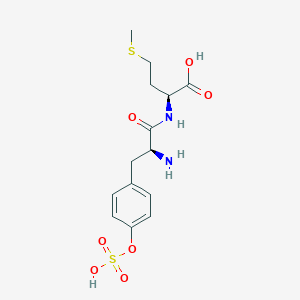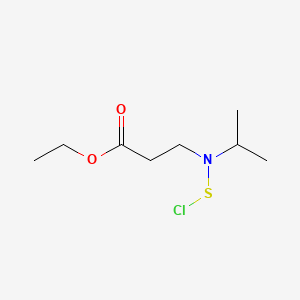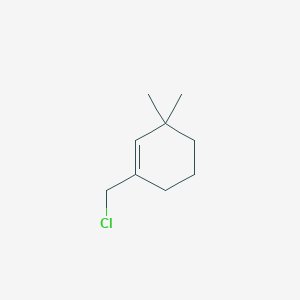
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and two methyl groups at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene typically involves the chloromethylation of 3,3-dimethylcyclohexene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring specific structural motifs.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Chloromethylbenzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.
3,3-Dimethylcyclohexene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1,1-Bis(chloromethyl)ethylene: Contains two chloromethyl groups, leading to different reactivity and applications.
Uniqueness: 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene is unique due to its combination of a cyclohexene ring with a chloromethyl group and two methyl groups. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
76380-57-9 |
|---|---|
Fórmula molecular |
C9H15Cl |
Peso molecular |
158.67 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-9(2)5-3-4-8(6-9)7-10/h6H,3-5,7H2,1-2H3 |
Clave InChI |
IUOZBCBVPJAMLI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C1)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


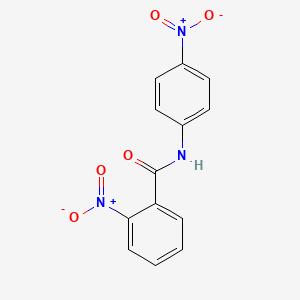

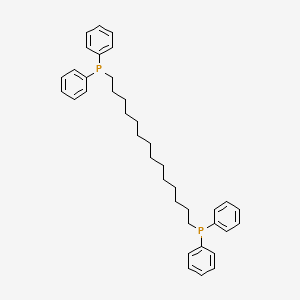
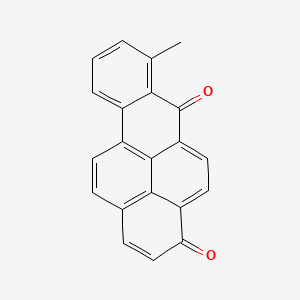
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
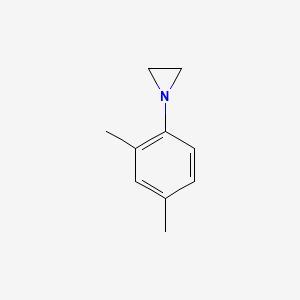
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
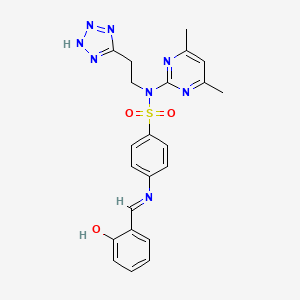
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
